Methylsyringin

Description

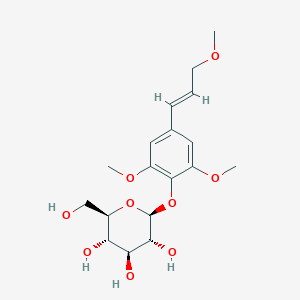

Structure

2D Structure

Properties

CAS No. |

139742-20-4 |

|---|---|

Molecular Formula |

C18H26O9 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-3-methoxyprop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H26O9/c1-23-6-4-5-10-7-11(24-2)17(12(8-10)25-3)27-18-16(22)15(21)14(20)13(9-19)26-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18+/m1/s1 |

InChI Key |

KDZYNPVXUQIVAO-LSUNSJSKSA-N |

Isomeric SMILES |

COC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |

Canonical SMILES |

COCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What are the natural sources and methods for isolating Methylsyringin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsyringin, a phenylpropanoid glycoside, has been identified in select plant species, presenting opportunities for further investigation into its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines detailed methodologies for its extraction and isolation. The document synthesizes information from phytochemical studies to propose a robust experimental workflow for obtaining this compound for research and development purposes. While specific quantitative data on this compound yields remain to be extensively documented in the literature, this guide furnishes the foundational knowledge required for its targeted isolation. Furthermore, potential signaling pathways associated with the source plants are discussed, offering a starting point for mechanistic studies.

Natural Sources of this compound

This compound has been reported to occur in the following plant species:

-

Putranjiva roxburghii Wall. (Family: Putranjivaceae)

-

Tinospora cordifolia (Willd.) Miers (Family: Menispermaceae)

Currently, there is a lack of comprehensive quantitative data in the public domain regarding the concentration of this compound in these plant materials. Researchers undertaking isolation projects are encouraged to perform initial quantitative analyses to determine the viability of the source material.

| Plant Source | Plant Part | Reported Presence of this compound | Quantitative Data (Yield/Concentration) |

| Putranjiva roxburghii | Not specified | Yes | Not available in cited literature |

| Tinospora cordifolia | Not specified | Yes | Not available in cited literature |

Proposed Experimental Protocol for the Isolation of this compound

The following protocol is a synthesized methodology based on general procedures for the isolation of phenylpropanoid glycosides from plant materials, including those from Tinospora cordifolia and related species. This serves as a foundational procedure that may require optimization based on the specific plant material and laboratory conditions.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant parts (e.g., stems, leaves) of Putranjiva roxburghii or Tinospora cordifolia.

-

Authentication: Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction

-

Apparatus: Soxhlet apparatus.

-

Solvent: Methanol or Ethanol (B145695) (95%).

-

Procedure:

-

Pack the powdered plant material (e.g., 500 g) into the thimble of the Soxhlet apparatus.

-

Perform continuous hot extraction with the chosen solvent for approximately 48-72 hours, or until the solvent running through the siphon is colorless.

-

This process deactivates enzymes that could otherwise hydrolyze the glycosidic bonds.

-

-

Concentration: Concentrate the resulting crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous residue.

Fractionation

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as:

-

n-Hexane (to remove nonpolar compounds like fats and waxes)

-

Chloroform or Dichloromethane (to remove compounds of intermediate polarity)

-

Ethyl acetate (B1210297) (often enriches phenylpropanoid glycosides)

-

n-Butanol (to isolate more polar glycosides)

-

-

Collect each solvent fraction separately. It is anticipated that this compound, as a glycoside, will predominantly partition into the more polar fractions (ethyl acetate and/or n-butanol).

-

Chromatographic Purification

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system of Chloroform:Methanol is recommended. Start with 100% Chloroform and gradually increase the polarity by increasing the percentage of Methanol (e.g., 98:2, 95:5, 90:10, 80:20, v/v).

-

Procedure:

-

Pack the silica gel into a glass column.

-

Adsorb the dried ethyl acetate or n-butanol fraction onto a small amount of silica gel to create a slurry.

-

Load the slurry onto the top of the prepared column.

-

Elute the column with the gradient solvent system.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol, 9:1 or 8:2). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is typically used for the purification of phenylpropanoid glycosides.

-

Mobile Phase: A gradient of Methanol and Water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). An example gradient could be starting from 10% Methanol and increasing to 70% Methanol over 40 minutes.

-

Detection: UV detector set at a wavelength where phenylpropanoids absorb (e.g., 280 nm or 320 nm).

-

Procedure:

-

Dissolve the semi-purified fraction from column chromatography in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peaks corresponding to the retention time of this compound (if a standard is available) or collect all major peaks for further characterization.

-

-

Structure Elucidation and Identification

The structure of the isolated pure compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete structure and stereochemistry of the molecule.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Phenylpropanoid Biosynthesis Pathway

This compound is a derivative of the phenylpropanoid pathway. The following diagram illustrates the general biosynthetic route leading to phenylpropanoid glycosides.

Caption: Simplified Phenylpropanoid Biosynthesis Pathway leading to this compound.

Potential Signaling Pathways of Source Plants

While specific signaling pathways for this compound are not yet elucidated, extracts from Tinospora cordifolia are known to exert immunomodulatory effects, and extracts from Putranjiva roxburghii have demonstrated anti-inflammatory properties. The diagrams below represent simplified potential pathways that could be investigated for this compound's activity.

Immunomodulatory Pathway (Tinospora cordifolia)

Caption: Potential immunomodulatory mechanism of Tinospora cordifolia extracts.

Anti-inflammatory Pathway (Putranjiva roxburghii)

Caption: Potential anti-inflammatory mechanism of Putranjiva roxburghii extracts.

Conclusion

This compound is a naturally occurring phenylpropanoid glycoside found in Putranjiva roxburghii and Tinospora cordifolia. While detailed isolation protocols and quantitative data are currently sparse in the literature, this guide provides a robust, generalized methodology for its extraction and purification. The proposed workflow, utilizing solvent extraction followed by a combination of column chromatography and preparative HPLC, offers a solid foundation for researchers to obtain this compound for further study. The elucidation of its specific biological activities and role in cellular signaling pathways presents an exciting avenue for future research, particularly in the areas of immunomodulation and anti-inflammatory drug discovery.

Methylsyringin: A Potential Therapeutic Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsyringin, also known as Syringin methyl ether or 2,6-Dimethoxy-4-((1E)-3-methoxy-1-propen-1-yl)phenyl beta-D-glucopyranoside, is a naturally occurring phenylpropanoid glycoside. While research specifically on this compound is limited, its parent compound, Syringin (Eleutheroside B), has been extensively studied for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing largely from the significant body of research on Syringin. It is hypothesized that the methylation of Syringin to form this compound could potentially enhance its bioavailability and efficacy, a common observation for methylated flavonoids.

This document summarizes the known biological activities, underlying mechanisms of action, and relevant experimental data primarily concerning Syringin, which serves as a crucial proxy for understanding the potential of this compound.

Potential Therapeutic Effects

Syringin has demonstrated a wide range of therapeutic effects in preclinical studies, suggesting that this compound may possess similar, if not enhanced, properties. These effects include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.

Anti-Inflammatory and Antioxidant Effects

Syringin has been shown to exert significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models. These properties are fundamental to its protective effects in a range of pathological conditions.

Quantitative Data on Anti-Inflammatory & Antioxidant Activities of Syringin

| Parameter | Model/Assay | Compound | Concentration/Dose | Observed Effect | Reference |

| IC50 | DPPH radical scavenging | Syringin | 14.68 µM | Potent radical scavenging activity | [1] |

| IC50 | DPPH radical scavenging | L-Ascorbic acid (Control) | 50.31 µM | Syringin showed stronger activity | [1] |

| Inhibition | Nitric Oxide (NO) synthesis | Syringin | Not specified | Inhibitory effect on NO synthesis | [1] |

| Protective Effect | LPS/D-GalN-induced liver injury in mice | Syringin | 25 and 50 mg/kg | Dose-dependent protection, increased antioxidant enzyme activity, and inhibited inflammatory factor production.[2] | |

| Cardioprotection | Myocardial ischemia/reperfusion (I/R) in rats | Syringin | Not specified | Improved cardiac function, reduced infarct size, decreased proinflammatory cytokines and reactive oxygen species.[3] | |

| Neuroprotection | H2O2-treated H9c2 cells | Syringin | Not specified | Rescued cells from reduced viability, inhibited apoptosis, inflammation, and oxidative stress.[3] |

Neuroprotective Effects

Syringin has demonstrated notable neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. Its mechanisms of action in this context are often linked to its anti-inflammatory and antioxidant capabilities.

Quantitative Data on Neuroprotective Activities of Syringin

| Model/Assay | Compound | Concentration/Dose | Observed Effect | Reference |

| Brain ischemia/reperfusion injury in rats | Syringin | Not specified | Reduced inflammation and cerebral damage.[2] | |

| Aβ (25-35)-induced neuronal cell damage | Syringin | Not specified | Prevention of neuronal cell damage.[1] |

Anti-Cancer Effects

Preliminary studies suggest that Syringin may possess anti-tumor properties, although this area requires more extensive research. The observed effects are often associated with the induction of apoptosis and inhibition of cell proliferation.

Note: Specific quantitative data such as IC50 values for this compound or Syringin against cancer cell lines were not prominently available in the reviewed literature. The anti-cancer potential of related methoxyflavones has been noted, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines.[4] For instance, a methoxyflavone derivative showed an IC50 of 8.58 µM against HCC1954 breast cancer cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Syringin, which can be adapted for investigating this compound.

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH (e.g., 25 mg/L).

-

Mix the DPPH solution with various concentrations of the test compound (Syringin/Methylsyringin).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515-517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity and determine the IC50 value.[5]

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl3·6H2O solution.

-

Add the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.[6]

-

-

Oxygen Radical Absorbance Capacity (ORAC) Assay:

-

Use a fluorescent probe (e.g., fluorescein) that is damaged by peroxyl radicals, leading to a decrease in fluorescence.

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator.

-

The antioxidant capacity of the test compound is measured by assessing its ability to protect the fluorescent probe from degradation.

-

The results are typically expressed as Trolox equivalents.[6]

-

Cell-Based Assays for Anti-Inflammatory Effects

-

Nitric Oxide (NO) Production in Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

After incubation (e.g., 24 hours), measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.

-

A decrease in nitrite concentration indicates inhibition of NO production.[7]

-

-

Cytokine Measurement (e.g., TNF-α, IL-6):

-

Treat immune cells (e.g., macrophages or peripheral blood mononuclear cells) with an inflammatory stimulus (e.g., LPS).

-

Co-incubate with various concentrations of the test compound.

-

After a specific incubation period, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[8]

-

In Vivo Animal Models

-

LPS/D-Galactosamine-Induced Acute Liver Injury Model:

-

Administer the test compound (e.g., Syringin) to animals (e.g., mice) via a suitable route (e.g., intraperitoneal injection).

-

After a pre-treatment period, induce liver injury by injecting a combination of LPS and D-galactosamine.

-

After a set time, collect blood and liver tissue samples.

-

Analyze serum for liver enzyme levels (e.g., ALT, AST) and liver tissue for histological changes and markers of inflammation and oxidative stress.[2]

-

-

Cerebral Ischemia/Reperfusion Injury Model:

-

Induce transient focal cerebral ischemia in rodents (e.g., rats) by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 90 minutes).

-

Administer the test compound before or after the ischemic insult.

-

Allow for a period of reperfusion (e.g., 24 hours).

-

Assess neurological deficits, infarct volume (e.g., using TTC staining), and markers of inflammation and apoptosis in the brain tissue.[2]

-

Signaling Pathways

The therapeutic effects of Syringin are mediated through the modulation of several key signaling pathways. It is plausible that this compound acts through similar mechanisms.

Anti-Inflammatory and Antioxidant Signaling

Caption: Syringin's anti-inflammatory and antioxidant signaling pathways.

Syringin has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the downregulation of the nuclear factor-kappa B (NF-κB) pathway.[2] This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2] Furthermore, Syringin can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[3] Some studies also suggest the involvement of the SIRT1 pathway in the cardioprotective effects of Syringin.[3]

Neuroprotective Signaling

Caption: Neuroprotective mechanisms of Syringin.

The neuroprotective effects of Syringin are attributed to its ability to mitigate inflammation and oxidative stress in the brain.[2] In models of brain ischemia/reperfusion injury, Syringin has been found to reduce neuronal damage by regulating the Forkhead box O3 (FOXO3α)/NF-κB pathway.[2] It also protects against amyloid-beta-induced neurotoxicity, a key factor in Alzheimer's disease.[1]

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available evidence, primarily from studies on its parent compound Syringin, strongly suggests that this compound holds significant therapeutic potential as an anti-inflammatory, antioxidant, and neuroprotective agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB and Nrf2, makes it an attractive candidate for further investigation in the context of various chronic diseases.

Future research should focus on directly evaluating the pharmacological properties of this compound to confirm and potentially expand upon the findings reported for Syringin. Key areas for future investigation include:

-

Pharmacokinetic and Bioavailability Studies: To determine if methylation improves the absorption, distribution, metabolism, and excretion profile of Syringin.

-

Direct Comparative Studies: To directly compare the potency and efficacy of this compound with Syringin in various in vitro and in vivo models.

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Toxicology Studies: To establish a comprehensive safety profile for this compound.

A thorough investigation into these areas will be crucial for translating the promising preclinical findings into potential clinical applications for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]

- 3. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Archidendron lucidum Exerts Anti-Inflammatory Effects by Targeting PDK1 in the NF- [Formula: see text]B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthetic Pathway of Methylsyringin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsyringin, a phenylpropanoid glycoside, holds significant interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning with the general phenylpropanoid pathway and culminating in the formation of its direct precursor, syringin (B1682858). While the terminal methylation of syringin to this compound is not yet fully elucidated, this guide presents the current state of knowledge and discusses the putative final enzymatic step. Detailed experimental protocols for key enzymes in the pathway and a summary of their kinetic properties are also provided to facilitate further research in this area.

Introduction

This compound is a specialized metabolite derived from the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of compounds, including lignin (B12514952), flavonoids, and coumarins. The biosynthesis of this compound begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the key intermediate, sinapyl alcohol. This monolignol is then glycosylated to form syringin. The final step is believed to be the O-methylation of syringin to yield this compound. This guide will detail each of these steps, providing insights into the enzymes involved, their mechanisms, and methods for their characterization.

The General Phenylpropanoid Pathway: Laying the Foundation

The journey from L-phenylalanine to the diverse world of phenylpropanoids is initiated by a core set of three enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the committed step of the phenylpropanoid pathway.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated thioester is a critical branch point for various downstream pathways.

Biosynthesis of Sinapyl Alcohol: The Precursor to Syringin

From p-coumaroyl-CoA, the pathway branches towards the synthesis of monolignols, including sinapyl alcohol. This branch involves a series of hydroxylations, methylations, and reductions.

-

HCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate.

-

C3'H (p-coumaroyl shikimate/quinate 3'-hydroxylase): A cytochrome P450 enzyme that hydroxylates the C3 position of the aromatic ring.

-

HCT: In a reverse reaction, HCT converts caffeoyl-shikimate/quinate to caffeoyl-CoA.

-

CCoAOMT (Caffeoyl-CoA O-methyltransferase): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

-

CCR (Cinnamoyl-CoA Reductase): Reduces feruloyl-CoA to coniferaldehyde (B117026).

-

F5H (Ferulate 5-hydroxylase): A key enzyme that hydroxylates coniferaldehyde at the C5 position to yield 5-hydroxyconiferaldehyde (B1237348). This step directs the pathway towards syringyl (S) lignin and syringin biosynthesis.

-

COMT (Caffeic acid O-methyltransferase): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde (B192390). While COMT can act on various substrates, it shows a preference for aldehyde and alcohol substrates over free acids.[1]

-

CAD (Cinnamyl Alcohol Dehydrogenase): In the final step of monolignol synthesis, CAD reduces sinapaldehyde to sinapyl alcohol.

The biosynthetic pathway to sinapyl alcohol is depicted below:

Glucosylation of Sinapyl Alcohol to Syringin

The conversion of sinapyl alcohol to syringin (sinapyl alcohol 4-O-glucoside) is catalyzed by UDP-glycosyltransferases (UGTs). Specifically, members of the UGT72 family have been identified as key enzymes in this process. In Arabidopsis thaliana, UGT72E2 and UGT72E3 have been shown to glucosylate sinapyl alcohol.[2] Overexpression of these genes leads to a significant increase in syringin accumulation.[2] Similarly, in Saussurea involucrata, SiUGT72BZ2 and SiUGT72CY1 have been identified as potential UGTs involved in syringin biosynthesis.[1]

Putative O-Methylation of Syringin to this compound

The final step in the proposed biosynthetic pathway of this compound is the O-methylation of the hydroxyl group on the propenyl side chain of syringin. To date, a specific enzyme catalyzing this reaction has not been definitively identified and characterized in the scientific literature. However, based on the prevalence of O-methyltransferases (OMTs) in plant secondary metabolism, it is hypothesized that an OMT is responsible for this conversion.

Potential candidates for this reaction could be:

-

A novel, uncharacterized O-methyltransferase: This enzyme may have a high substrate specificity for syringin.

-

A known O-methyltransferase with broad substrate specificity: An existing OMT from the phenylpropanoid pathway or another metabolic route might be capable of methylating syringin, albeit perhaps with lower efficiency than its primary substrate.

Further research, including enzyme assays with syringin as a substrate and screening of plant protein extracts, is required to identify and characterize the specific O-methyltransferase involved in this compound biosynthesis.

Quantitative Data of Key Biosynthetic Enzymes

The following tables summarize the kinetic parameters of key enzymes involved in the biosynthesis of sinapyl alcohol. The data is compiled from studies on various plant species and provides a valuable resource for comparative analysis and metabolic modeling.

Table 1: Kinetic Parameters of Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| PAL | Populus trichocarpa | L-Phenylalanine | 28.3 ± 2.1 | 1.8 ± 0.1 | 0.064 | [3] |

| C4H | Populus trichocarpa | trans-Cinnamic acid | 1.9 ± 0.2 | 0.8 ± 0.04 | 0.421 | |

| 4CL | Populus trichocarpa | p-Coumaric acid | 15.6 ± 1.2 | 11.2 ± 0.4 | 0.718 |

Table 2: Kinetic Parameters of Enzymes in the Monolignol-Specific Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| CCR | Sorghum bicolor | Feruloyl-CoA | 12.3 ± 1.5 | 1.4 ± 0.1 | 0.114 | |

| F5H | Arabidopsis thaliana | Coniferaldehyde | 0.3 ± 0.1 | - | - | |

| COMT | Medicago sativa | 5-Hydroxyconiferaldehyde | 5.0 | - | - | |

| CAD | Gossypium hirsutum | Sinapaldehyde | - | - | - | |

| UGT72E2 | Arabidopsis thaliana | Sinapyl alcohol | 150 | - | - | |

| UGT72E2 | Arabidopsis thaliana | Coniferyl alcohol | 60 | - | - |

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes in the this compound biosynthetic pathway are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on the specific plant tissue and experimental setup.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol.

-

Substrate Solution: 50 mM L-phenylalanine in extraction buffer.

-

Spectrophotometer or microplate reader capable of reading absorbance at 290 nm.

Procedure:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

To a quartz cuvette or UV-transparent microplate well, add the enzyme extract and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the change in absorbance at 290 nm over time.

-

The rate of increase in absorbance is proportional to PAL activity.

Cinnamate 4-hydroxylase (C4H) Activity Assay

This protocol describes a method for assaying C4H activity in microsomal preparations.

Materials:

-

Homogenization Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 500 mM sucrose, 20 mM β-mercaptoethanol, 2 mM EDTA.

-

Resuspension Buffer: 50 mM potassium phosphate (pH 7.5), 20% glycerol.

-

Reaction Mixture: 50 mM potassium phosphate (pH 7.5), 1 mM NADPH, 1 mM trans-cinnamic acid.

-

Microsomal fraction prepared from plant tissue.

-

HPLC system for product analysis.

Procedure:

-

Prepare microsomal fractions from plant tissue by differential centrifugation.

-

Resuspend the final microsomal pellet in resuspension buffer.

-

Initiate the reaction by adding the microsomal preparation to the reaction mixture.

-

Incubate at 30°C with shaking.

-

Stop the reaction by adding acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analyze the formation of p-coumaric acid by HPLC.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester by monitoring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).

Materials:

-

Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP.

-

Substrate Solution: 1 mM p-coumaric acid in assay buffer.

-

Coenzyme A Solution: 0.5 mM Coenzyme A in assay buffer.

-

Crude enzyme extract.

Procedure:

-

Combine the assay buffer, substrate solution, and Coenzyme A solution in a cuvette.

-

Add the enzyme extract to initiate the reaction.

-

Monitor the increase in absorbance at 333 nm.

-

The rate of absorbance increase is proportional to 4CL activity.

Cinnamoyl-CoA Reductase (CCR) Activity Assay

This assay measures the NADPH-dependent reduction of a cinnamoyl-CoA ester to the corresponding aldehyde.

Materials:

-

Assay Buffer: 100 mM potassium phosphate (pH 6.25).

-

Substrate: Feruloyl-CoA (or other cinnamoyl-CoA esters).

-

NADPH solution.

-

Crude or purified enzyme.

-

HPLC system for product analysis.

Procedure:

-

Combine the assay buffer, substrate, and NADPH in a reaction tube.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C.

-

Stop the reaction and analyze the formation of the corresponding aldehyde (e.g., coniferaldehyde) by HPLC.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the oxidation of a cinnamyl alcohol to the corresponding aldehyde by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8).

-

Substrate Solution: 1 mM sinapyl alcohol (or other cinnamyl alcohols) in assay buffer.

-

NADP⁺ Solution: 2 mM NADP⁺ in assay buffer.

-

Crude enzyme extract.

Procedure:

-

Combine the assay buffer and NADP⁺ solution in a cuvette.

-

Add the enzyme extract.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 340 nm.

-

The rate of absorbance increase is proportional to CAD activity (in the reverse direction).

Conclusion and Future Perspectives

The biosynthetic pathway leading to syringin is well-established, proceeding through the general phenylpropanoid pathway to the monolignol sinapyl alcohol, which is then glucosylated by UGTs of the UGT72 family. While the final O-methylation of syringin to this compound is a logical subsequent step, the specific enzyme responsible for this conversion remains to be identified. Future research should focus on the discovery and characterization of this putative "syringin O-methyltransferase." The identification of this enzyme will complete our understanding of this compound biosynthesis and open up new avenues for the biotechnological production of this and other valuable phenylpropanoid glycosides. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to pursue these and other questions in the fascinating field of plant secondary metabolism.

References

What is the solubility and stability of Methylsyringin in various solvents?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Methylsyringin. Due to a lack of direct experimental data for this compound, this document presents data for the structurally analogous compound, Syringin, to provide an estimated physicochemical profile. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility and stability of this compound. Visualizations of a standard experimental workflow and a hypothetical signaling pathway are also included to aid in research and development.

Introduction

This compound, a phenylpropanoid glycoside, is a natural compound of interest for its potential biological activities. A thorough understanding of its solubility and stability is paramount for its application in research and drug development, impacting everything from experimental design to formulation and storage. This document aims to collate the known data and provide the necessary methodologies for its comprehensive characterization.

Solubility Profile

No quantitative solubility data for this compound has been identified in publicly available literature. Chemical suppliers generally characterize it as having low solubility in common laboratory solvents. To provide a baseline for researchers, the solubility data for the closely related compound, Syringin, is presented below. It is crucial to note that these values are for Syringin and should be considered as an estimation for this compound.

Table 1: Solubility of Syringin in Various Solvents

| Solvent | Temperature | Solubility | Source |

| Ethanol | Not Specified | ~1 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL | [1] |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~1 mg/mL | [1] |

| Hot Water | 100°C | Soluble | [2] |

| Cold Water | 0°C | Very Slightly Soluble | |

| Acetone | Room Temperature | Slightly Soluble | |

| Benzene | Room Temperature | Insoluble | |

| Chloroform | Room Temperature | Insoluble | |

| Ether | Room Temperature | Insoluble |

Note: One supplier, APExBIO, reports conflicting solubility for Syringin in Ethanol ("insoluble") and higher solubility in DMSO (≥17.9 mg/mL) and water with sonication (≥2.15 mg/mL). These discrepancies highlight the necessity of experimental verification for this compound.

Stability Profile

Direct experimental data on the stability of this compound under various conditions (pH, temperature, light) is not currently available. The stability of a compound is critical for its handling, storage, and application in assays. The information available for Syringin suggests limited stability in aqueous solutions, with a recommendation against storing aqueous solutions for more than one day.

Table 2: Stability of Syringin

| Condition | Observation | Source |

| Aqueous Solution (PBS, pH 7.2) | Recommended not to store for more than one day. |

To address this data gap, a detailed protocol for conducting forced degradation studies is provided in Section 5.

Experimental Workflow for Solubility and Stability Determination

The following diagram outlines a standard workflow for the experimental determination of a compound's solubility and stability profile.

Figure 1: Experimental workflow for determining solubility and stability.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, DMSO, PBS at various pH values).

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

-

Data Analysis: Calculate the concentration of this compound in the original supernatant based on the dilution factor and the calibration curve. The resulting concentration is the solubility of this compound in that solvent at the tested temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C).

-

Neutral Hydrolysis: Dilute the stock solution with purified water and incubate at a specific temperature (e.g., 60°C).

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) protected from light.

-

Photostability: Expose the solid compound and the stock solution to a light source with a specified output (e.g., ICH option 1: UV and white light).

-

-

Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point. Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Hypothetical Signaling Pathway

Phenylpropanoid glycosides, such as Syringin, have been reported to exhibit immunomodulatory effects, potentially through the regulation of inflammatory pathways like NF-κB. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Methylsyringin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsyringin, also known as Syringin (B1682858) or Eleutheroside B, is a phenylpropanoid glycoside found in a variety of plants, including species of Acanthopanax, Syringa (Lilac), and Ilex (Holly).[1][2] It is recognized for a range of pharmacological activities, including immunomodulatory, anti-tumor, neuroprotective, and hypoglycemic effects, making it a compound of significant interest for drug development.[1][3]

The efficient extraction of this compound from plant matrices is a critical first step for research and development. The choice of extraction methodology can significantly impact the yield, purity, and economic viability of the process. These application notes provide detailed protocols for modern and conventional extraction techniques, quantitative comparisons, and visual workflows to guide researchers in selecting and optimizing their extraction strategy.

Pre-Extraction Preparation of Plant Material

Proper preparation of the plant material is crucial for maximizing the extraction efficiency. This typically involves drying and size reduction to increase the surface area available for solvent contact.[4][5]

Protocol 2.1: Sample Preparation

-

Drying:

-

Collect the desired plant part (e.g., bark, stems, roots).[1]

-

Air-dry the material in a well-ventilated area away from direct sunlight to preserve heat-labile compounds.[5] Alternatively, oven-dry at a controlled temperature (e.g., 40-60°C) for a faster process.[4]

-

Continue drying until the plant material is brittle and reaches a constant weight.

-

-

Grinding:

-

Grind the dried plant material into a fine powder using a mechanical grinder or a mortar and pestle.

-

Sieve the powder to obtain a uniform particle size, ideally smaller than 0.5 mm, for optimal extraction.[5]

-

Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.

-

Experimental Protocols for Extraction

The following protocols detail modern (ultrasound and microwave-assisted) and conventional (maceration) methods for extracting this compound. The choice of solvent is critical; aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly and effectively used.[1][6][7]

Protocol 3.1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher yields in shorter times.[6][8] This protocol is based on optimized conditions for syringin extraction from Ilex rotunda bark.[6][8][9]

-

Setup:

-

Place a known quantity of powdered plant material (e.g., 1.0 g) into an extraction vessel.

-

Add the extraction solvent (65% methanol in water) at a specified solvent-to-solid ratio.

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

-

Extraction:

-

Recovery:

-

After sonication, separate the extract from the solid plant residue by filtration or centrifugation.

-

Collect the supernatant (the liquid extract).

-

For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants combined.

-

Protocol 3.2: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, causing partitioning of the analytes from the sample into the solvent. This method offers rapid extraction with reduced solvent consumption.[7][10] The following protocol is based on optimized conditions for syringin extraction from Syringa reticulata.[7][11]

-

Setup:

-

Extraction:

-

Recovery:

-

Once the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.

-

Collect the liquid extract for further processing.

-

Protocol 3.3: Maceration

Maceration is a simple, conventional technique that involves soaking the plant material in a solvent over a period of time. It is suitable for thermolabile compounds but is generally more time-consuming than modern methods.[4]

-

Setup:

-

Place a known quantity of powdered plant material into a sealed container (e.g., a stoppered flask).

-

Add the extraction solvent (e.g., 75% ethanol in water) to completely cover the material, typically at a 1:10 or 1:20 solid-to-solvent ratio.

-

-

Extraction:

-

Seal the container and let it stand at room temperature for a period of 3 to 7 days.[4]

-

Agitate the mixture occasionally (e.g., by shaking or stirring) to ensure thorough extraction.

-

-

Recovery:

-

After the maceration period, separate the extract from the solid residue by filtration.

-

Press the remaining plant material (the marc) to recover any residual liquid extract.

-

Combine the liquid fractions.

-

Post-Extraction Processing and Purification

Protocol 4.1: Extract Concentration

-

Combine the liquid extracts obtained from the chosen method.

-

Use a rotary evaporator under reduced pressure to remove the solvent (ethanol or methanol). This concentrates the extract, yielding a crude, solvent-free product containing this compound.

Application Note 4.2: Purification

The crude extract contains a mixture of phytochemicals. For isolating pure this compound, further purification is necessary. Common methods include:

-

Liquid-Liquid Partitioning: Sequentially partitioning the crude extract with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to separate compounds based on their solubility.[1]

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or macroporous resins to separate this compound from other compounds.[1][12][13] For macroporous resin purification, the extract is loaded onto the column, washed, and then the target compounds are eluted with an ethanol-water solution (e.g., 60:40 v/v).[12][14]

-

High-Speed Counter-Current Chromatography (HSCCC): An advanced liquid-liquid chromatography technique that can yield high-purity compounds.[1][15]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on syringin extraction, providing a basis for method selection and optimization.

Table 1: Optimized Parameters for Modern Extraction Methods

| Plant Source & Part | Extraction Method | Solvent | Time | Temp. / Power | Solid:Liquid Ratio | Yield (Syringin) | Reference |

|---|---|---|---|---|---|---|---|

| Ilex rotunda (Bark) | UAE | 65% Methanol | 30 min | 40°C | - | 9.20 mg/g | [6][8][16] |

| Syringa reticulata | MAE | 45% Ethanol | 5 min | 600 W | 1:20 g/mL | 5.28% (combined with oleuropein) | [7][11] |

| Syringa oblata (Twigs) | VMME* | 40% Ethanol | 8 min | 524 W | 1:17 g/mL | 5.92 mg/g |[10][17] |

*VMME: Vacuum Microwave-Mediated Extraction

Table 2: Conventional Extraction Method Parameters

| Plant Source & Part | Extraction Method | Solvent | Time | Conditions | Purity | Reference |

|---|---|---|---|---|---|---|

| Acanthopanax senticosus | Reflux | 75% Ethanol | 1.5 h | Reflux temperature | 95.19% (after purification) | [1][3] |

| Edgeworthia chrysantha | Solvent Extraction | n-butanol | - | - | >96% (after HSCCC purification) |[1] |

Visualization of Protocols

Diagram 1: General Experimental Workflow

This diagram illustrates the complete process from raw plant material to purified this compound.

Caption: General workflow for this compound extraction and purification.

Diagram 2: Factors Influencing Extraction Efficiency

This diagram shows the key parameters that can be optimized to maximize the yield of this compound.

Caption: Key factors affecting the efficiency of this compound extraction.

References

- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syringin: Plant Source, Traditional Uses, Anti-Cancer, Brain Protection, and Related Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Ultrasound-Assisted Extraction of Syringin from the Bark of Ilex rotunda Thumb Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrasound-assisted extraction of syringin from the bark of Ilex rotunda thumb using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of Vacuum Microwave-Mediated Extraction of Syringoside and Oleuropein from Twigs of Syringa oblata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.cvbae.com [m.cvbae.com]

- 12. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Enrichment and purification of pedunculoside and syringin from the barks of Ilex rotunda with macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Quantitative Analysis of Methylsyringin: A Detailed Overview of Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methods for the quantification of Methylsyringin, a naturally occurring phenylpropanoid glycoside. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents detailed protocols adapted from established and validated methods for structurally similar compounds, such as Syringin. These protocols, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer a robust starting point for developing and validating a quantitative analytical method for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phenolic compounds in various matrices, including plant extracts and pharmaceutical formulations. The method's principle relies on the separation of the analyte of interest from other components in a sample based on its interaction with a stationary phase, followed by detection using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Application Note: Quantification of this compound in Plant Extracts using HPLC-UV

This application note describes a method for the quantitative analysis of this compound in plant extracts. The procedure involves a straightforward extraction followed by reversed-phase HPLC separation and UV detection.

Table 1: Typical HPLC-UV Method Parameters and Performance Characteristics (Adapted Method)

| Parameter | Value |

| Chromatographic Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water (with 0.1% formic acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | ~270 nm (To be determined by UV scan of this compound standard) |

| Injection Volume | 10 µL |

| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 2% |

Note: The values presented in this table are typical for a validated HPLC-UV method for a small molecule in a plant extract and should be determined experimentally during method validation for this compound.

Experimental Protocol: HPLC-UV Quantification of this compound

1. Standard Preparation: a. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727). b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from Plant Material): a. Weigh approximately 1 gram of dried and powdered plant material. b. Add 20 mL of methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Analysis: a. Set up the HPLC system with the parameters outlined in Table 1. b. Inject the calibration standards to generate a calibration curve. c. Inject the prepared sample solutions. d. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. e. Quantify the amount of this compound in the sample using the calibration curve.

Figure 1: Experimental workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or for pharmacokinetic studies, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer, allowing for highly specific detection and quantification of the target analyte.

Application Note: Ultrasensitive Quantification of this compound using LC-MS/MS

This application note outlines an LC-MS/MS method suitable for the quantification of this compound in biological matrices such as plasma or tissue homogenates. The method utilizes Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Table 2: Typical LC-MS/MS Method Parameters and Performance Characteristics (Adapted Method)

| Parameter | Value |

| Chromatographic Column | UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Mass Spectrometer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | To be determined by infusion of this compound standard (e.g., Precursor ion [M-H]⁻ → Product ion) |

| Linearity Range | 0.1 - 100 ng/mL (R² > 0.99) |

| Limit of Detection (LOD) | ~0.02 ng/mL |

| Limit of Quantification (LOQ) | ~0.07 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 15% |

Note: The values presented in this table are typical for a validated LC-MS/MS method and must be experimentally determined for this compound.

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Standard and Sample Preparation: a. Prepare stock and calibration standards of this compound as described for the HPLC-UV method, using a suitable solvent. b. For biological samples (e.g., plasma), perform a protein precipitation step by adding three volumes of cold acetonitrile containing an internal standard. c. Vortex and centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis: a. Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound. b. Develop a sensitive and specific MRM method. c. Set up the LC-MS/MS system with the parameters from Table 2. d. Analyze the calibration standards and samples. e. Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 2: Experimental workflow for the quantification of this compound by LC-MS/MS.

Potential Signaling Pathway Involvement: The Nrf2 Pathway

While the specific signaling pathways modulated by this compound are not well-elucidated, many phenolic compounds with antioxidant properties are known to interact with the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. It is plausible that this compound, given its structure, may exert its potential biological effects through the activation of this pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Application Notes and Protocols for Methylsyringin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsyringin, a phenylpropanoid glycoside, is a derivative of syringin (B1682858) found in various plant species. Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. These attributes make this compound a compound of significant interest for investigation in various cell culture models. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments to explore its biological activities. The protocols provided are based on established methodologies for the closely related and more extensively studied compound, syringin, and can be adapted for this compound.

I. Anti-inflammatory Activity in Macrophage Cell Lines

This compound is investigated for its ability to mitigate inflammatory responses, often in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. The primary readouts for its anti-inflammatory effects are the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines and enzymes.

Quantitative Data Summary

| Cell Line | Stimulant | Compound | Concentration Range | Effect | Reference |

| RAW 264.7 | LPS (1 µg/mL) | Syringin | 0.5 µM, 1.5 µM, 4.5 µM | Dose-dependent inhibition of IL-6 production.[1] | [1] |

| RAW 264.7 | LPS | Syringin | Not specified | Significant inhibition of TNF-α production.[2] | [2] |

| RAW 264.7 | LPS | Syringin | Not specified | No significant inhibition of nitric oxide (NO) production.[2] |

Note: Data for the closely related compound syringin is presented as a proxy due to limited specific data for this compound.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 (murine macrophage)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein/RNA extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a vehicle like DMSO, ensuring final DMSO concentration is non-toxic, typically <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine measurements).

-

2. Cell Viability Assay (MTT Assay)

-

Principle: To ensure observed effects are not due to cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Nitric Oxide (NO) Measurement (Griess Assay)

-

Principle: Measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

-

Protocol:

-

After cell treatment with this compound and LPS stimulation, collect 50-100 µL of the culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

-

4. Western Blot for iNOS, COX-2, and NF-κB Pathway Proteins

-

Principle: To determine the effect of this compound on the protein expression of key inflammatory mediators and signaling molecules.

-

Protocol:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, and IκBα overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Signaling Pathway and Experimental Workflow

II. Neuroprotective Activity in Neuronal Cell Lines

This compound can be evaluated for its neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines such as the mouse hippocampal HT22 cells. Glutamate (B1630785) is a common neurotoxin used to induce oxidative stress and apoptosis in this cell line.

Quantitative Data Summary

| Cell Line | Stressor | Compound | Concentration Range | Effect | Reference |

| HT22 | Glutamate (5 mM) | Macelignan | 5 and 10 µM | Restored cell viability, inhibited ROS generation, and reduced apoptosis. | |

| HT22 | Glutamate (10 mM) | Myristargenol A | 10 µM | Increased cell viability to 113.6 ± 2.3%. |

Note: Data for other neuroprotective compounds in the HT22 cell line are presented to provide a reference for expected effective concentrations.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: HT22 (murine hippocampal)

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Protocol:

-

Seed HT22 cells in appropriate culture plates.

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding glutamate (e.g., 5-10 mM) for a specified duration (e.g., 24 hours).

-

2. Cell Viability Assay (MTT Assay)

-

Protocol: Follow the same protocol as described for RAW 264.7 cells.

3. Measurement of Reactive Oxygen Species (ROS)

-

Principle: Uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Protocol:

-

After treatment, wash the cells with serum-free medium.

-

Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

4. Western Blot for MAPK Pathway Proteins

-

Principle: To investigate if this compound's neuroprotective effect involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Protocol:

-

Follow the general Western blot protocol as described above.

-

Use primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 MAPK.

-

Signaling Pathway and Experimental Workflow

III. Antioxidant Activity in Cardiomyocyte Cell Lines

The antioxidant properties of this compound can be studied in cell models of oxidative stress, such as hydrogen peroxide (H₂O₂)-treated H9c2 cardiomyocytes.

Quantitative Data Summary

| Cell Line | Stressor | Compound | Concentration Range | Effect | Reference |

| H9c2 | H₂O₂ (200 µM) | Syringin | 1, 3, 10 µM | Dose-dependent increase in cell viability. | |

| H9c2 | H₂O₂ (200 µM) | Syringin | 3 µM | Rescued cells from H₂O₂-induced reductions in viability and antioxidative enzyme levels; inhibited apoptosis and inflammation. |

Note: Data for the closely related compound syringin is presented.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: H9c2 (rat cardiomyocyte)

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Protocol:

-

Seed H9c2 cells in appropriate culture plates.

-

Allow cells to adhere for 24 hours.

-

Induce oxidative stress with H₂O₂ (e.g., 200 µM) for a specified time (e.g., 6 hours).

-

Co-treat with various concentrations of this compound.

-

2. Cell Viability Assay (e.g., CCK-8 or MTT)

-

Protocol: Follow standard protocols for these assays as described previously.

3. Measurement of Antioxidant Enzyme Activity

-

Principle: To determine if this compound enhances the endogenous antioxidant defense system.

-

Protocol:

-

After treatment, lyse the cells.

-

Use commercially available assay kits to measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.

-

4. Western Blot for Nrf2/HO-1 Pathway

-

Principle: To investigate if this compound's antioxidant effect is mediated through the activation of the Nrf2 signaling pathway.

-

Protocol:

-

Follow the general Western blot protocol.

-

Use primary antibodies against Nrf2 and HO-1.

-

Conclusion

This compound presents a promising avenue for research in the fields of inflammation, neurodegeneration, and oxidative stress. The protocols outlined in this document, based on established methods for related compounds, provide a solid foundation for researchers to investigate the cellular and molecular mechanisms of this compound in various in vitro models. It is recommended to perform dose-response studies and appropriate vehicle controls to ensure the validity of the experimental results.

References

What is the protocol for testing the antioxidant activity of Methylsyringin?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsyringin, a phenylpropanoid glycoside, is a subject of growing interest within the scientific community due to its potential therapeutic properties, including its antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides a comprehensive set of protocols for evaluating the antioxidant capacity of this compound.

The methodologies detailed herein are established, robust, and widely accepted in the field of antioxidant research. They cover a range of assays that measure different aspects of antioxidant action, including radical scavenging and reducing power. These protocols are designed to be accessible for both novice and experienced researchers.

Furthermore, this guide includes an overview of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress that can be modulated by antioxidant compounds. Understanding the interaction of this compound with this pathway can provide deeper insights into its mechanism of action.

Key Experimental Protocols

A panel of in vitro assays is recommended to comprehensively assess the antioxidant profile of this compound. These assays are based on different chemical principles to provide a multi-faceted evaluation of its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid or Trolox can be used as a positive control and should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution or standard to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[1][2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound and a standard (Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each this compound dilution or standard to the wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the TEAC value of this compound is determined by comparing its absorbance change to that of Trolox.[3][4]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex.

Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

In a 96-well microplate, add 20 µL of this compound solution (or standard/blank) to the wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 4 minutes.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O.

-

The FRAP value of this compound is expressed as mmol of Fe²⁺ equivalents per gram of the compound.[5]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.

Protocol:

-

Reagent Preparation:

-

Fluorescein (B123965) Solution: Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4). Dilute to a working concentration (e.g., 10 nM).

-

AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in 75 mM phosphate buffer (e.g., 240 mM).

-

Prepare a stock solution and serial dilutions of this compound and a standard (Trolox) in 75 mM phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of each this compound dilution, standard, or blank (phosphate buffer) to the wells.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement and Data Analysis:

-

Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes.

-

Calculate the net area under the fluorescence decay curve (AUC) for each sample by subtracting the AUC of the blank.

-

The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of this compound to the net AUC of Trolox.

-

Data Presentation

Note: As specific experimental data for this compound is not yet widely available in the literature, the following table provides representative antioxidant activity data for structurally similar compounds, Syringin and Sinapic Acid, to serve as a reference.

| Compound | Assay | IC50 (µg/mL) | TEAC (Trolox Equivalents) | Reference |

| Syringin | DPPH | >100 | - | |

| Sinapic Acid | DPPH | 8.3 | - | |

| Sinapic Acid | ABTS | 5.4 | - | |

| Sinapic Acid | ABTS | - | 86.5% inhibition at 50 µM | |

| Sinapic Acid | FRAP | - | Shows activity | |

| Sinapic Acid | ORAC | - | Shows significant activity |

Visualizations

Experimental Workflows

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.